5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNEDMNWZKTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in the Sulfonamide Core
Alkoxy Group Modifications
- 5-Chloro-N-Cyclohexyl-2-Ethoxy-N-Methylbenzenesulfonamide (CAS 927636-80-4): Molecular Formula: C₁₅H₂₂ClNO₃S Molecular Weight: 331.9 g/mol Key Differences: Replacement of the methoxy group with ethoxy (-OCH₂CH₃) and addition of a methyl group on the sulfonamide nitrogen. Implications: Increased steric bulk from the ethoxy group and N-methylation may reduce solubility but enhance metabolic stability compared to the parent compound .
Hydroxy vs. Methoxy Substitution
- 5-Chloro-2-Hydroxy-N-[4-(Methanesulfonyl)Phenyl]Benzamide (CAS 1262010-41-2): Molecular Formula: C₁₄H₁₂ClNO₄S Key Differences: Methoxy group replaced with a hydroxy (-OH) and a methanesulfonylphenyl carboxamide.
Sulfonamide Side-Chain Modifications
Sulfamoylphenyl Ethyl Linkers
- 4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide :
Hydroxylamine Derivatives
- JC-171 (5-Chloro-N-(2-[4-(Hydroxysulfamoyl)Phenyl]Ethyl)-2-Methoxybenzamide): Synthesis: Derived from chlorosulfonic acid and hydroxylamine, yielding a hydroxamic acid sulfonamide. Activity: Exhibits enhanced macrophage polarization modulation compared to non-hydroxylated analogs, attributed to improved interaction with sulfotransferases .
Heterocyclic and Aromatic Modifications
Benzoxazole Derivatives
- 5-Chloranyl-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-Yl)Benzenesulfonamide (PDB ID 8P9): Molecular Formula: C₁₆H₁₅ClN₂O₅S Structure: Incorporates a benzoxazole ring, replacing the cyclohexyl group.
Indole-Based Analogs
- N-[2-[5-[Chloro(Difluoro)Methoxy]-2-Methyl-1H-Indol-3-Yl]Ethyl]-5-Fluoro-2-Methoxybenzenesulfonamide :
- Molecular Formula : C₂₀H₁₇ClF₃N₂O₄S
- Features : Difluoromethoxy and indole substituents.
- Properties : Enhanced blood-brain barrier penetration due to fluorinated groups and indole-mediated lipophilicity .
Biological Activity
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide has the molecular formula and a molecular weight of 303.81 g/mol. The synthesis typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with cyclohexylamine in solvents like dichloromethane or tetrahydrofuran, often under basic conditions such as triethylamine.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby altering cellular pathways and physiological responses.
Anti-inflammatory Activity
Research has shown that derivatives of benzenesulfonamides, including 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide, exhibit notable anti-inflammatory effects. In a study comparing various compounds, it was found that certain benzenesulfonamides demonstrated up to 82.9% edema inhibition relative to standard anti-inflammatory drugs like celecoxib . The compound's efficacy was assessed through in vivo models, revealing significant reductions in paw edema.
Cytotoxic Effects
In vitro evaluations indicated that this compound has cytotoxic properties against various cancer cell lines. The percentage growth inhibition (GI%) at a concentration of 10 µM was recorded, showing weak positive cytotoxic effects compared to the reference drug imatinib . The results suggest that while it exhibits some cytotoxicity, further modifications may enhance its efficacy.
COX-1/COX-2 Inhibition
The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. It displayed selective inhibition towards COX-2 with a selectivity index (SI) significantly higher than that for COX-1, indicating its potential as an anti-inflammatory agent with fewer side effects associated with COX-1 inhibition .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide, it is essential to compare it with similar compounds:
| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index |
|---|---|---|---|
| 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide | Moderate | High | >55.6 |
| Celecoxib | Low | Very High | >387.6 |
| N-cyclohexyl-2-methoxybenzenesulfonamide | Low | Moderate | <10 |
This table illustrates that 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide possesses a favorable profile for selective COX-2 inhibition compared to other benzenesulfonamides.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anti-inflammatory Studies : A comprehensive study evaluated various benzenesulfonamide derivatives for their anti-inflammatory properties in animal models, demonstrating that modifications in the chemical structure significantly affect their efficacy .
- Cytotoxicity Evaluation : In vitro assays conducted on multiple cancer cell lines revealed varying degrees of cytotoxicity among different derivatives, highlighting the need for structure-activity relationship (SAR) studies to optimize therapeutic potential .
- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide with COX enzymes, providing insights into its mechanism of action at a molecular level .
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide?
The synthesis typically involves reacting a benzenesulfonyl chloride derivative with a substituted aniline under controlled conditions. For example:
- Step 1 : Combine 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in a polar solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts .
- Step 2 : Stir at room temperature for 1.5 hours, followed by aqueous workup and recrystallization in methanol to obtain pure crystals (yield: ~71%) .
Q. Key Parameters :
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | Room temperature (~25°C) | |
| Purification | Methanol recrystallization |
Q. Which analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : Compare experimental and NMR shifts with literature data. For example, the methoxy group typically appears at δ ~3.8 ppm in NMR .
- Mass Spectrometry : Confirm molecular weight (e.g., 368.84 g/mol via ESI-MS) .
- X-ray Crystallography : Resolve crystal packing and bond angles using programs like SHELX .
Advanced Research Questions
Q. How can low synthetic yields be addressed in multi-step reactions involving sulfonamide derivatives?
- Optimization Strategies :
- Solvent Choice : Replace dichloromethane with DMF to improve solubility of intermediates .
- Temperature Control : Increase reaction temperature (e.g., 70°C) for sulfonation steps to accelerate kinetics .
- Purification : Use column chromatography (e.g., EtOAc/hexane gradients) instead of recrystallization for complex mixtures .
Case Study : A derivative achieved 65% yield after optimizing column chromatography conditions .
Q. How are crystallographic data discrepancies resolved during structure refinement?
- Software Tools : Use SHELX for refining anisotropic displacement parameters and validating hydrogen bonding networks .
- Validation Metrics :
Example : A triclinic crystal system () with ) was resolved using SHELX, achieving .
Q. What methodologies are employed to evaluate biological activity in preclinical studies?
- Cell-Based Assays :
- Use murine macrophage (J774A.1) or human cancer cell lines for cytotoxicity testing .
- Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA to assess anti-inflammatory activity .
- In Vivo Models :
- Test pharmacokinetics in C57BL/6 mice, monitoring plasma concentrations post-administration .
Data Interpretation : Compare IC values against reference drugs (e.g., cisplatin) to gauge potency .
Q. How are reaction mechanisms validated for sulfonamide derivatives under varying conditions?
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps .
- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways in acidic/basic media .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states for nucleophilic substitutions .
Q. How do structural modifications impact the compound’s bioactivity?
- Functional Group Analysis :
- Chloro/Methoxy Groups : Enhance lipophilicity and membrane permeability .
- Sulfonamide Moiety : Facilitate hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Case Study : Replacing cyclohexyl with a benzoxazepine group increased anti-cancer activity by 40% in vitro .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data between theoretical and experimental results?
Q. What strategies mitigate anisotropic displacement errors in X-ray structures?
Q. How to address inconsistencies in biological assay reproducibility?
- Standardization :
- Use identical cell passage numbers and serum batches .
- Validate assays with positive controls (e.g., dexamethasone for inflammation studies) .
- Statistical Analysis : Apply ANOVA to identify batch effects or outlier data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
